molecular formula C11H10ClNO B062493 (2-Chloro-7-methylquinolin-3-yl)methanol CAS No. 170848-22-3

(2-Chloro-7-methylquinolin-3-yl)methanol

Cat. No. B062493
M. Wt: 207.65 g/mol
InChI Key: ZULSNMQBGIVMGC-UHFFFAOYSA-N
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Patent
US05710139

Procedure details

To a stirred solution of 6.9 g (180 mmol) of sodium borohydride in 250 ml of absolute ethanol, a solution of 15 g (73 mmol) of 2-chloro-3-formyl-7-methylquinoline in 250 ml of dry tetrahydrofuran was added over 15 minutes without cooling. During the addition a slight H2 -evolution and a temperature rise to +28° C. was observed. The reaction mixture was stirred at room temperature for 4 hours and then 4 ml of the reaction mixture was evaporated in vacuo and the residue dissolved in ethyl acetate, extracted with saturated sodium hydrogen carbonate solution, dried over sodium sulfate and evaporated in vacuo to give a residue of 100 mg. 1H-NMR indicated complete conversion to the alcohol. After 5 hours the whole reaction mixture was worked up in the same way to give 14.8 g 2-chloro-3-hydroxymethyl-7-methylquinoline after evaporation.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[C:13]([CH:14]=[O:15])=[CH:12][C:11]2[C:6](=[CH:7][C:8]([CH3:16])=[CH:9][CH:10]=2)[N:5]=1>C(O)C.O1CCCC1>[Cl:3][C:4]1[C:13]([CH2:14][OH:15])=[CH:12][C:11]2[C:6](=[CH:7][C:8]([CH3:16])=[CH:9][CH:10]=2)[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=NC2=CC(=CC=C2C=C1C=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without cooling
ADDITION
Type
ADDITION
Details
During the addition a slight H2 -evolution
CUSTOM
Type
CUSTOM
Details
to +28° C.
CUSTOM
Type
CUSTOM
Details
4 ml of the reaction mixture was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue of 100 mg
CUSTOM
Type
CUSTOM
Details
After 5 hours the whole reaction mixture
Duration
5 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC2=CC(=CC=C2C=C1CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.